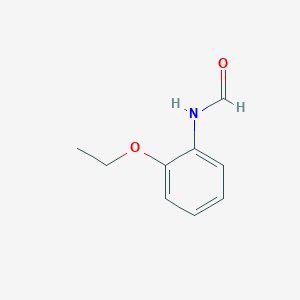
4'-Amino-3-nitrochalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Amino-3-nitrochalcone is a derivative of chalcone, an organic compound belonging to the flavonoid family. Chalcones are characterized by their α,β-unsaturated ketone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. 4’-Amino-3-nitrochalcone is distinguished by the presence of an amino group at the 4’ position and a nitro group at the 3 position on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-3-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl ketone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an ethanol (EtOH) medium . The reaction proceeds under reflux conditions, and the product is usually purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of chalcones, including 4’-Amino-3-nitrochalcone, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of heterogeneous catalysts such as potassium carbonate (K2CO3) and basic alumina (Al2O3) can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Amino-3-nitrochalcone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: H2/Pd-C, ethanol, room temperature.
Oxidation: KMnO4, acidic medium, room temperature.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products:
- Reduction of the nitro group yields 4’-Amino-3-aminochalcone.
- Oxidation of the amino group yields 4’-Nitroso-3-nitrochalcone.
- Nitration yields 4’-Amino-3,5-dinitrochalcone.
Aplicaciones Científicas De Investigación
4’-Amino-3-nitrochalcone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Amino-3-nitrochalcone involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
4’-Amino-3-nitrochalcone can be compared with other chalcone derivatives:
4’-Amino-3-chlorochalcone: Similar structure but with a chlorine atom instead of a nitro group, exhibiting different biological activities.
4’-Amino-3-methoxychalcone: Contains a methoxy group, showing variations in its chemical reactivity and applications.
4’-Amino-3-hydroxychalcone: The presence of a hydroxyl group enhances its antioxidant properties.
Propiedades
Número CAS |
952578-25-5 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
(E)-1-(4-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12N2O3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H,16H2/b9-4+ |
Clave InChI |
UPORNSJTCPUYNK-RUDMXATFSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)


![2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane](/img/structure/B11968347.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968351.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968358.png)

![methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate](/img/structure/B11968372.png)
![2,4-diiodo-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11968378.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968382.png)
![ethyl 4-({[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11968386.png)
![2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo-](/img/structure/B11968389.png)
